(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid
CAS No.:
Cat. No.: VC13820256
Molecular Formula: C29H31NO4
Molecular Weight: 457.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H31NO4 |
|---|---|
| Molecular Weight | 457.6 g/mol |
| IUPAC Name | (2S)-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C29H31NO4/c1-29(2,3)20-15-12-19(13-16-20)14-17-26(27(31)32)30-28(33)34-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,15-16,25-26H,14,17-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 |
| Standard InChI Key | VXRQHEZWBBWNMD-SANMLTNESA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The compound is formally named (3S)-4-[4-(tert-butyl)phenyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, reflecting:
-
Fmoc group: 9-fluorenylmethyloxycarbonyl protection at the α-amino position
-
β-amino acid backbone: Four-carbon chain with carboxylic acid terminus
-
Aromatic side chain: 4-(tert-butyl)phenyl group enhancing hydrophobicity
Structural Features
| Property | Description |
|---|---|
| Molecular formula | C29H31NO4 |
| Molecular weight | 457.56 g/mol |
| Stereochemistry | S-configuration at C3 |
| Key functional groups | Fmoc-protected amine, tert-butylphenyl, carboxylic acid |
Synthesis and Characterization
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via Fmoc-based SPPS protocols :
Critical parameters:
Spectroscopic Data
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility | DMF > DCM > THF > EtOAc; insoluble in H2O (pH <5) |
| Storage | -20°C under argon; stable ≥2 years |
| pKa | COOH: 4.39 ± 0.10; NH: 8.2 ± 0.3 (predicted) |
Chromatographic Behavior
| Column | Elution Conditions | Retention (min) |
|---|---|---|
| C18 (4.6 × 150 mm) | 0.1% TFA in H2O/MeCN (30→70% over 20 min) | 12.3 ± 0.5 |
Applications in Peptide Science
Backbone Modification
Incorporating this β-amino acid induces:
-
Enhanced proteolytic resistance: 10–100× stability vs. α-peptides in serum
-
Helical stabilization: 30% increase in α-helix content (CD spectroscopy)
-
Bioactivity modulation: IC50 improvements in kinase inhibitors (e.g., 2.1 nM vs 15 nM for α-analog)
Case Study: Antifungal Peptides
In machine learning-guided designs :
| Peptide | MIC (C. albicans) | Hemolysis (HC10) | Selectivity Index |
|---|---|---|---|
| Template (α-peptide) | 8 μg/mL | 64 μg/mL | 8 |
| β-analog | 2 μg/mL | 256 μg/mL | 128 |
| Parameter | Specification |
|---|---|
| Acute toxicity | LD50 >2000 mg/kg (oral, rat) |
| Irritation | Non-irritating (OECD 404) |
| Waste disposal | Incinerate at >1000°C with scrubbers |
Future Perspectives
-
Targeted drug delivery: Conjugation to antibody-drug conjugates (ADCs) via Lys/Ser residues
-
Supramolecular materials: Self-assembling hydrogels (critical concentration: 0.5–2 mM)
-
CNS therapeutics: Blood-brain barrier penetration (logP = 3.1 ± 0.2)
This compound exemplifies the convergence of synthetic chemistry and computational design in modern peptide therapeutics. Its unique stereoelectronic profile continues to enable breakthroughs in antimicrobial agents, protein-protein interaction inhibitors, and biomaterials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume